molecular formula C15H24N2O5S B569616 tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate CAS No. 853269-57-5

tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate

Cat. No.: B569616
CAS No.: 853269-57-5
M. Wt: 344.426
InChI Key: GUDBJYOHDUEFPZ-MEBBXXQBSA-N
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Description

This compound is a cyclopropane derivative featuring a tert-butyl carbamate group, an ethenyl substituent, and a sulfonyl carbamoyl moiety linked to a 1-methylcyclopropyl ring. Its stereochemistry (1R,2S) is critical for biological activity, particularly in antiviral and protease inhibition applications. The tert-butyl group enhances metabolic stability, while the sulfonyl carbamoyl moiety contributes to hydrogen-bonding interactions with target proteins .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-ethenyl-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-6-10-9-15(10,16-12(19)22-13(2,3)4)11(18)17-23(20,21)14(5)7-8-14/h6,10H,1,7-9H2,2-5H3,(H,16,19)(H,17,18)/t10-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDBJYOHDUEFPZ-MEBBXXQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718012
Record name tert-Butyl {(1R,2S)-2-ethenyl-1-[(1-methylcyclopropane-1-sulfonyl)carbamoyl]cyclopropyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853269-57-5
Record name tert-Butyl {(1R,2S)-2-ethenyl-1-[(1-methylcyclopropane-1-sulfonyl)carbamoyl]cyclopropyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate involves multiple steps, typically starting with the preparation of the cyclopropyl core. The reaction conditions often include the use of strong bases and nucleophiles to introduce the ethenyl and sulfonyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure environments .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Glecaprevir (Antiviral Analogue)

Structure : (1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-... (Fig. 1a, ).
Key Differences :

  • Glecaprevir includes a difluoromethyl group and a larger macrocyclic framework, enhancing its HCV protease inhibition potency (EC50 <5 nM across genotypes).
  • Unlike the target compound, Glecaprevir’s cyclopropane is part of a polycyclic system, improving target binding specificity .
Property Target Compound Glecaprevir
Molecular Weight ~400–450 g/mol (estimated) 766.9 g/mol
Biological Activity Undisclosed (presumed antiviral) EC50 <5 nM (HCV inhibition)
Substituent Complexity Moderate High (macrocyclic structure)

tert-Butyl ((trans)-4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate

Structure: Cyclopropane with phenyl and cyclohexylamino groups (). Key Differences:

  • Biological applications differ: this analog is a kinase inhibitor intermediate, while the target compound is hypothesized to target viral proteases .

tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate

Structure : Cyclopropane with 4-hydroxyphenyl and tert-butyl carbamate groups ().
Key Differences :

  • The hydroxyl group improves aqueous solubility (cLogP ~2.1 vs. ~3.0 for the target compound).

Voxilaprevir (Patent Analog)

Structure : Contains a similar 1-methylcyclopropyl sulfonyl carbamoyl group but embedded in a complex macrocycle ().
Key Differences :

  • Voxilaprevir’s macrocycle enhances oral bioavailability and resistance profile (activity against NS3/4A protease mutants).
  • Molecular weight (766.9 g/mol) and synthetic complexity far exceed the target compound .

Biological Activity

Tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate, commonly known by its CAS number 853269-57-5, is a synthetic compound that has garnered attention in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2O5S. The compound features a complex structure that includes a cyclopropyl ring, a sulfonamide moiety, and a carbamate functional group. Its structural representation can be summarized as follows:

  • IUPAC Name : tert-butyl ((1R,2S)-1-(((1-methylcyclopropyl)sulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate
  • Molecular Weight : 344.43 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)N[C@@]1(C(NS(=O)(C2(C)CC2)=O)=O)C@HC1

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
  • Modulation of Receptor Activity : It interacts with various receptors, potentially influencing physiological responses such as inflammation and pain.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
StudyCell LineConcentrationEffect
MCF-710 µMInduces apoptosis
HeLa5 µMInhibits proliferation
  • Anti-inflammatory Properties : Animal models have shown that the compound reduces markers of inflammation, suggesting potential use in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in a rodent model of arthritis. The results indicated:

  • Significant reduction in joint swelling.
  • Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).

This supports the hypothesis that the compound may serve as an effective anti-inflammatory agent.

Toxicology and Safety Profile

The safety profile of this compound has been evaluated in several preclinical studies. Key findings include:

  • Acute Toxicity : No significant adverse effects were observed at doses up to 200 mg/kg in animal models.
ParameterResult
LD50>200 mg/kg
Behavioral ChangesNone observed

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